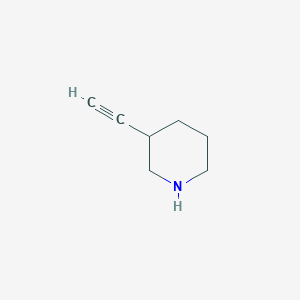
3-乙炔基哌啶
描述
3-Ethynylpiperidine: is an organic compound with the molecular formula C7H11N It is a derivative of piperidine, where an ethynyl group is attached to the third carbon of the piperidine ring
科学研究应用
Chemistry: 3-Ethynylpiperidine is used as a building block in organic synthesis. Its ethynyl group can undergo various coupling reactions, making it valuable in the construction of complex molecules.
Biology: In biological research, 3-Ethynylpiperidine derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: 3-Ethynylpiperidine and its derivatives are investigated for their pharmacological properties. They may exhibit activities such as analgesic, anti-inflammatory, or anti-cancer effects, making them potential therapeutic agents.
Industry: In the industrial sector, 3-Ethynylpiperidine is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.
Ethynylation: The introduction of the ethynyl group can be achieved through various methods. One common approach is the reaction of piperidine with ethynyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure 3-Ethynylpiperidine.
Industrial Production Methods: Industrial production of 3-Ethynylpiperidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-Ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 3-Ethylpiperidine.
Substitution: Formation of N-substituted piperidine derivatives.
作用机制
The mechanism of action of 3-Ethynylpiperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target molecules, influencing their function.
Molecular Targets and Pathways:
Enzymes: 3-Ethynylpiperidine derivatives may inhibit enzymes involved in disease pathways, such as proteases or kinases.
Receptors: The compound may bind to receptors, altering signal transduction pathways and cellular responses.
相似化合物的比较
3-Ethylpiperidine: Similar structure but with an ethyl group instead of an ethynyl group.
Piperidine: The parent compound without any substituents.
4-Ethynylpiperidine: Similar structure but with the ethynyl group attached to the fourth carbon.
Uniqueness: 3-Ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This functional group allows for specific interactions and reactions that are not possible with other piperidine derivatives.
属性
IUPAC Name |
3-ethynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBXBSBAMXYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620880 | |
| Record name | 3-Ethynylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794533-54-3 | |
| Record name | 3-Ethynylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














